1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
The synthesis of 1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole-2-carboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent for treating diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes or pathways makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.
For example, in cancer research, the compound may inhibit enzymes involved in cell proliferation, leading to the suppression of tumor growth. In antimicrobial research, it may target bacterial enzymes, disrupting their metabolic processes and leading to cell death.
Comparison with Similar Compounds
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-4-(methylsulfonyl)-1H-pyrrole-2-carboxylic acid: This compound has a similar structure but with a sulfonyl group instead of a sulfamoyl group. The difference in functional groups can lead to variations in reactivity and biological activity.
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-3-carboxylic acid: This compound differs in the position of the carboxylic acid group. The change in position can affect the compound’s chemical properties and interactions with biological targets.
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group. The presence of the amide group can influence the compound’s solubility and stability.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Biological Activity
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (CAS Number: 877826-25-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₀N₂O₄S
- Molecular Weight : 218.23 g/mol
- CAS Number : 877826-25-0
- Purity : ≥ 95%
The compound features a pyrrole ring with a methylsulfamoyl group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrole Ring : The initial step involves the cyclization of appropriate precursors to form the pyrrole structure.
- Introduction of Functional Groups : Subsequent reactions introduce the methylsulfamoyl and carboxylic acid groups, often utilizing electrophilic substitution methods.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. Its activity has been primarily assessed against drug-resistant strains of Mycobacterium tuberculosis and other pathogenic bacteria.
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | < 0.016 | Potent against drug-resistant M. tuberculosis |
Isoniazid | < 0.016 | First-line anti-TB drug |
The compound exhibited significant activity against M. tuberculosis, with minimal cytotoxicity observed in human cell lines, indicating a favorable therapeutic index .
Anticancer Activity
The anticancer potential of pyrrole derivatives has also been explored. In vitro studies have shown that certain pyrrole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Cell Line | IC₅₀ (µg/mL) | Effect |
---|---|---|
MCF-7 (breast cancer) | 40 | Inhibition of cell viability |
A375 (melanoma) | 79 | Induction of apoptosis |
Research indicates that these compounds may disrupt critical cellular pathways involved in cancer progression, making them candidates for further development as anticancer agents .
Study on Antimicrobial Efficacy
A recent study focused on the structure–activity relationship (SAR) of pyrrole derivatives, highlighting that modifications at specific positions on the pyrrole ring significantly influence antimicrobial potency. The results suggested that larger substituents enhance activity against M. tuberculosis, while smaller groups tend to reduce efficacy .
Study on Anticancer Properties
Another investigation evaluated the effects of various pyrrole derivatives on cancer cell lines, revealing that compounds with electron-withdrawing groups exhibited enhanced anticancer activity. The mechanism was attributed to increased interaction with cellular targets involved in growth regulation and apoptosis .
Properties
IUPAC Name |
1-methyl-4-(methylsulfamoyl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-8-14(12,13)5-3-6(7(10)11)9(2)4-5/h3-4,8H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLFPAOYEMGHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN(C(=C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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